

A Technical Guide to Selecting Velp Overhead Stirrers for High-Viscosity Liquids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Veltac

Cat. No.: B1166048

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Velp Scientifica's overhead stirrer portfolio, with a specific focus on selecting the optimal instrument for high-viscosity applications common in research, pharmaceutical, and drug development laboratories. We will explore the key technical specifications, present a comparative data analysis, and outline a logical workflow for stirrer selection. While specific proprietary experimental protocols for performance validation are not publicly detailed by the manufacturer, this guide provides a generalized methodology for performance evaluation based on industry best practices.

Core Principles of Stirring High-Viscosity Liquids

Stirring is a critical operation in the laboratory, essential for achieving homogeneity in liquid mixtures.^[1] When dealing with high-viscosity liquids, the challenges are amplified, requiring powerful and precisely controlled stirring systems. Velp overhead stirrers are designed to address these challenges, offering robust solutions for handling viscous solutions, dissolving solids in solvents, and other demanding mixing tasks.^{[2][3]} The selection of an appropriate overhead stirrer is paramount for the success of many processes in the chemical, pharmaceutical, cosmetic, and food and beverage industries.^[1]

The primary parameters to consider when selecting an overhead stirrer for high-viscosity applications are:

- Viscosity (mPa·s): The measure of a fluid's resistance to flow. This is the most critical factor, as higher viscosity requires greater stirring power.
- Torque (Ncm): The rotational force the stirrer can deliver. Higher torque is necessary to maintain a constant speed in viscous media.
- Stirring Speed (rpm): The rotational speed of the stirring shaft. Different applications may require different speed ranges.
- Maximum Volume (L): The maximum volume of liquid the stirrer can effectively agitate.

Comparative Analysis of Velp Overhead Stirrers for High-Viscosity Applications

The following table summarizes the key technical specifications of Velp overhead stirrer models suitable for handling high-viscosity liquids. This data is compiled from publicly available product information to facilitate a clear comparison for selection purposes.

Model	Maximum Viscosity (mPa·s)	Maximum Torque (Ncm)	Speed Range (rpm)	Max Volume (H ₂ O) (L)	Key Features
OHS 200 Advance	100,000	200	6 - 2000	100	Digital display, Wi-Fi/USB connectivity, timer, SpeedServo™ torque compensation, brushless motor.
PW	100,000	120	20 - 1200	70	Intuitive, overload/overheat protection, robust motor.
LH	50,000	80	50 - 2000	40	Intuitive, overload/overheat protection, smooth start.
OHS 60 Advance	50,000	60	30 - 2000	40	Digital display, Wi-Fi/USB connectivity, timer, temperature monitoring,

					brushless motor.
LS	25,000	40	50 - 2000	25	Intuitive, overload/over -
OHS 20 Digital	10,000	20	30 - 2000	25	current/overh eating protection, smooth start.

					Digital display, timer, SmartChuck ™, SpeedServo ™ torque compensatio n.
--	--	--	--	--	---

Logical Workflow for Overhead Stirrer Selection

The selection of the appropriate overhead stirrer is a multi-step process that involves careful consideration of the application's specific requirements. The following diagram illustrates a logical workflow to guide researchers and scientists in making an informed decision.

[Click to download full resolution via product page](#)

Caption: Logical workflow for selecting the appropriate Velp overhead stirrer.

General Operating Procedures

While specific operational details may vary slightly between models, the general procedure for setting up and operating a Velp overhead stirrer is as follows. For detailed instructions, always refer to the user manual provided with your specific model.

4.1. Assembly and Installation

- **Unpacking:** Carefully unpack the overhead stirrer and all its components, checking for any signs of damage.
- **Mounting:** Securely mount the overhead stirrer to a stable support stand.
- **Chuck and Stirring Shaft:** Insert the desired stirring shaft into the chuck and tighten it securely. Many Velp models feature an "easy chuck" system that does not require tools.
- **Vessel Placement:** Position the sample vessel beneath the stirrer and adjust the height to ensure the stirring blade is adequately submerged in the liquid.

4.2. Basic Operation

- **Power On:** Connect the stirrer to a suitable power outlet and turn on the main switch.
- **Set Speed:** Adjust the stirring speed to the desired RPM using the control knob. For digital models, the speed will be displayed on the screen.
- **Start Stirring:** Initiate the stirring process. It is advisable to start at a low speed and gradually increase to the target speed to avoid splashing.
- **Torque and Viscosity Monitoring:** For advanced models like the OHS 200 Advance, the torque can be monitored in real-time on the display, providing insights into changes in the sample's viscosity.
- **Timer Function (if available):** For unattended operations, a timer can be set to automatically stop the stirring after a specified duration.
- **Stopping the Stirrer:** To stop the operation, either press the designated stop button or reduce the speed to zero.

Experimental Protocols for Performance Evaluation

While Velp does not publish detailed experimental protocols for determining the maximum viscosity ratings of their stirrers, a generalized procedure can be established for in-house performance verification. This protocol is based on standard laboratory practices for rheological measurements.

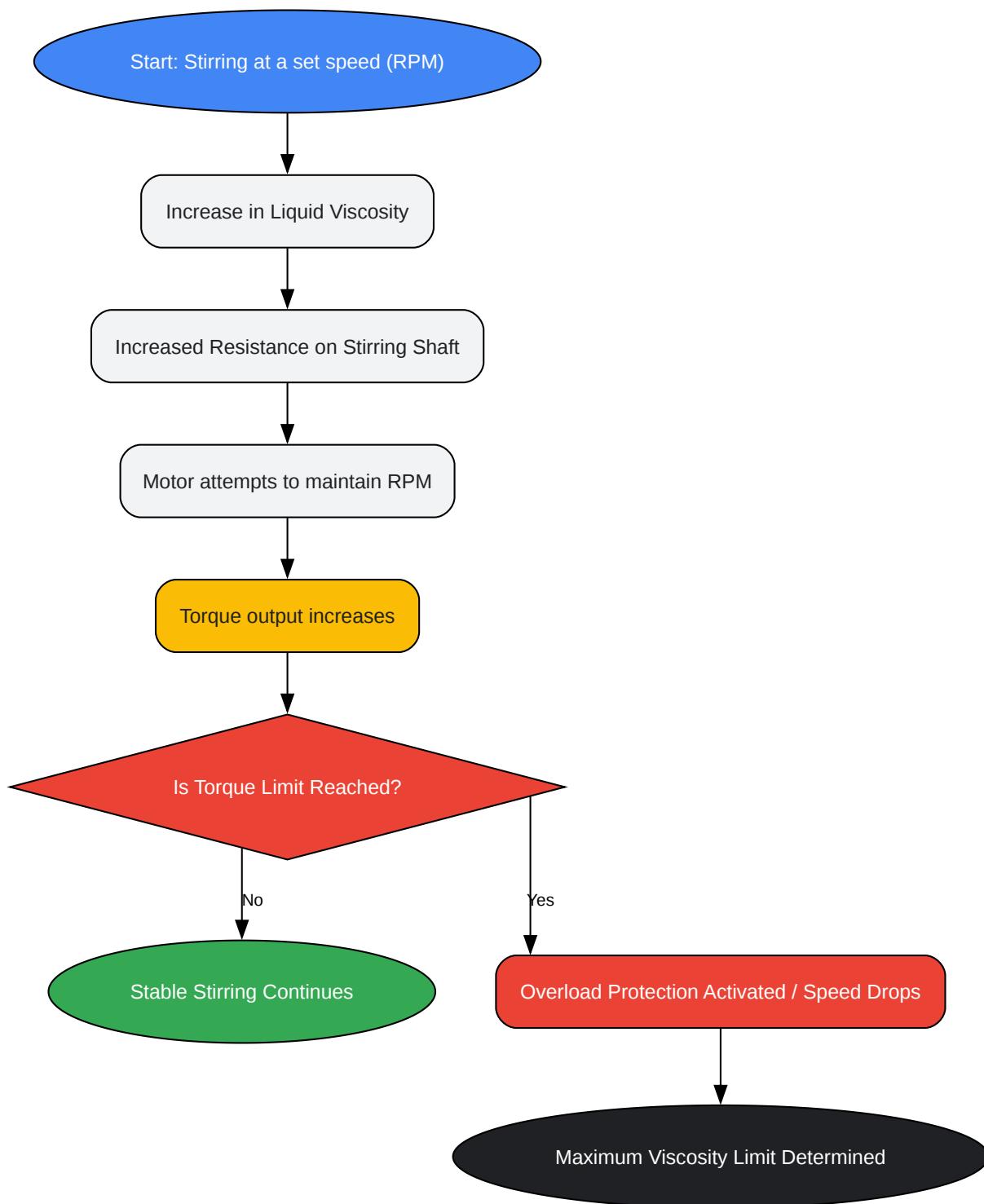
5.1. Objective

To determine the maximum viscosity at which a Velp overhead stirrer can maintain a stable and effective stirring speed for a given volume.

5.2. Materials

- Velp overhead stirrer to be tested.
- Appropriate stirring shaft (e.g., anchor, propeller, or paddle, depending on the application).
- A calibrated viscometer for accurate viscosity measurements.
- A suitable vessel with dimensions appropriate for the volume being tested.
- A series of high-viscosity standard fluids or a base liquid and a thickening agent to create samples of varying viscosities.

5.3. Generalized Protocol


- Preparation:
 - Prepare a series of liquid samples with known, increasing viscosities. The viscosity of each sample should be verified using a calibrated viscometer.
 - Set up the Velp overhead stirrer according to the manufacturer's instructions, ensuring it is securely mounted and the stirring shaft is properly attached.
- Test Procedure:
 - Begin with the lowest viscosity sample.

- Submerge the stirring shaft into the liquid to the appropriate depth.
- Start the stirrer at a low speed and gradually increase to a typical operational speed for the intended application.
- Observe the stirrer's performance, noting if it can maintain a constant speed. For advanced models, monitor the torque reading.
- If the stirrer operates successfully, proceed to the next higher viscosity sample.
- Repeat the process, incrementally increasing the viscosity of the sample fluid.

- Determination of Maximum Viscosity:
 - The maximum viscosity is reached when the stirrer is no longer able to maintain a stable speed, or when the motor stalls or triggers an overload protection mechanism.
 - Record the highest viscosity at which the stirrer could function effectively for a sustained period.

5.4. Signaling Pathway for Performance Limitation

The following diagram illustrates the logical pathway leading to the determination of a stirrer's performance limit.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stirring [velp.com]
- 2. Overhead Stirrers, Robust solutions for demanding viscosity applications, with high torque and intuitive controls for consistent, powerful stirring. [velp.com]
- 3. How Dynamic Viscosity Overhead Stirrers Work | CAT Scientific Lab Equipment [catscientific.com]
- To cite this document: BenchChem. [A Technical Guide to Selecting Velp Overhead Stirrers for High-Viscosity Liquids]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166048#velp-overhead-stirrer-selection-guide-for-high-viscosity-liquids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com